molecular formula C15H29NO5 B3039593 Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1212295-83-4

Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B3039593
CAS RN: 1212295-83-4
M. Wt: 303.39 g/mol
InChI Key: IWAWSJXEVHALDS-GFCCVEGCSA-N
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Description

Tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 134441-61-5. It has a molecular weight of 215.29 .


Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions starting from various piperazine precursors.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, piperazine derivatives are known to undergo various chemical reactions, making them valuable intermediates.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its physicochemical properties include a high GI absorption, BBB permeant, and it is not a P-gp substrate or CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 inhibitor . It has a Log Kp (skin permeation) of -6.78 cm/s and a Lipophilicity Log Po/w (iLOGP) of 2.66 .

Scientific Research Applications

Graphical Synthetic Routes of Vandetanib

One of the scientific research applications of tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its role in the synthesis of Vandetanib, a therapeutic compound. The synthetic routes for Vandetanib have been analyzed, highlighting the compound's utility in industrial-scale production. The synthesis involves multiple steps including substitution, deprotection, and methylation, showcasing the compound's value in pharmaceutical manufacturing due to favorable yields and commercial viability (W. Mi, 2015).

Applications in N-Heterocycles Synthesis

Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate also finds application in the synthesis of N-heterocycles via sulfinimines, demonstrating the versatility of chiral sulfinamides in stereoselective synthesis. This methodology facilitates the creation of diverse piperidines, pyrrolidines, and azetidines, crucial for natural product synthesis and therapeutic applications (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Environmental Implications and Biodegradation

Research into the biodegradation and environmental fate of similar compounds, such as ethyl tert-butyl ether (ETBE), has identified microbial pathways capable of aerobic degradation, highlighting the environmental impact and potential remediation strategies for related substances. These studies illuminate the broader environmental considerations associated with the use of tert-butyl compounds (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, 2020).

Antioxidant Usage and Safety

Furthermore, the role of related tert-butyl compounds as antioxidants in various industries, including their use in meat products to prevent oxidation, underscores the utility of tert-butyl derivatives in extending product shelf life while ensuring consumer safety (Natalie J. Oswell, H. Thippareddi, R. Pegg, 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404, P411 .

properties

IUPAC Name

tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h12,17H,6-11H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAWSJXEVHALDS-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)CO)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@H](C1)CO)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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